molecular formula C18H25N3O3 B5014925 2-[4-(5,7-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol

2-[4-(5,7-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol

Cat. No.: B5014925
M. Wt: 331.4 g/mol
InChI Key: OHTVNKHMRZFCPL-UHFFFAOYSA-N
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Description

2-[4-(5,7-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5,7-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a series of reactions involving the condensation of appropriate starting materials, such as aniline derivatives and aldehydes, followed by cyclization.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinoline derivative reacts with piperazine under controlled conditions.

    Attachment of the Ethanol Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of environmentally friendly solvents and reagents to ensure sustainability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5,7-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides, which are useful intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives, which have different biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinoline N-oxides

    Reduction: Tetrahydroquinoline derivatives

    Substitution: Various substituted quinoline derivatives

Scientific Research Applications

2-[4-(5,7-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an antimicrobial and antiviral agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases such as malaria and cancer.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of 2-[4-(5,7-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.

    Quinoline N-oxides: Oxidized derivatives of quinoline with different biological activities.

Uniqueness

2-[4-(5,7-Dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol is unique due to its specific structural features, such as the presence of both piperazine and ethanol groups, which confer distinct biological and chemical properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[4-(5,7-dimethoxy-4-methylquinolin-2-yl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O3/c1-13-10-17(21-6-4-20(5-7-21)8-9-22)19-15-11-14(23-2)12-16(24-3)18(13)15/h10-12,22H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHTVNKHMRZFCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=CC(=C2)OC)OC)N3CCN(CC3)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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